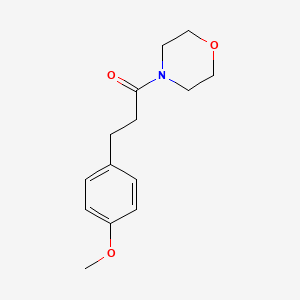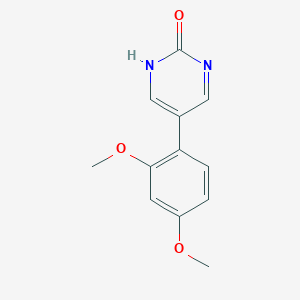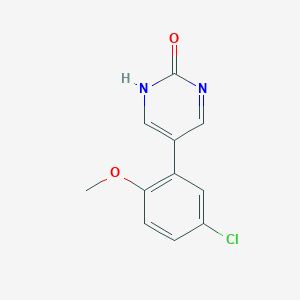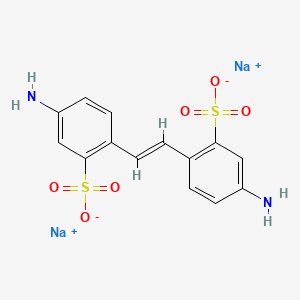
6-(3-Chlorophenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% (6-CP-2HOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 217.56 g/mol and a melting point of 130-132°C. 6-CP-2HOP has been used in a variety of research applications, including organic synthesis, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins. In material science, it has been used as a reagent for the synthesis of polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbanion, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also believed to have antioxidant, anti-tumor, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict the outcome of a given reaction.
Zukünftige Richtungen
There are several potential future directions for 6-(3-Chlorophenyl)-2-hydroxypyridine, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of its potential therapeutic uses. Another potential direction is to explore its potential applications in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials. Finally, further research could be done to explore its potential applications in biotechnology and nanotechnology.
Synthesemethoden
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% can be synthesized by two different methods. The first method involves the reaction of 3-chlorophenol with hydroxypyridine in the presence of a base catalyst, such as sodium hydroxide. This reaction produces 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% as the major product, along with other minor byproducts. The second method involves the reaction of 3-chlorophenol with an alkyl halide, such as ethyl bromide, in the presence of a strong base, such as potassium hydroxide. This reaction produces 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% as the major product, along with other minor byproducts.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGSFNRDMUDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679026 |
Source


|
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154476-87-6 |
Source


|
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)







![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

